molecular formula C15H18N2O2S B2498668 2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 927983-55-9

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2498668
CAS No.: 927983-55-9
M. Wt: 290.38
InChI Key: IBIUMGADJAXNGY-UHFFFAOYSA-N
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Description

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid is a complex organic compound that features a thiazole ring, an aniline derivative, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the aniline and acetic acid groups. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions with 2,6-diethylaniline and chloroacetic acid yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the aniline moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-(2,6-Diethylanilino)-2-oxoethyl]amino]acetic acid
  • **2-((2,6-Diethylanilino)carbonyl)benzoic acid
  • **Thiazole derivatives with different substituents

Uniqueness

2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiazole ring with an aniline derivative and acetic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-10-6-5-7-11(4-2)14(10)17-15-16-12(9-20-15)8-13(18)19/h5-7,9H,3-4,8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIUMGADJAXNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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